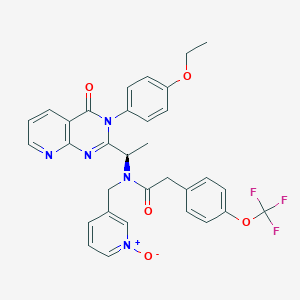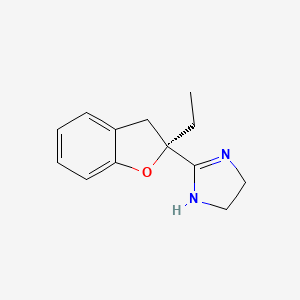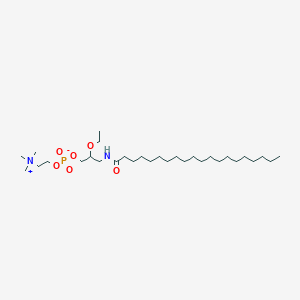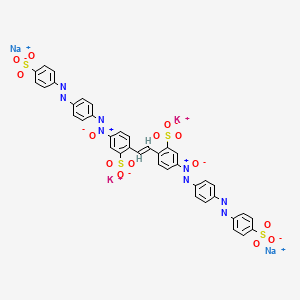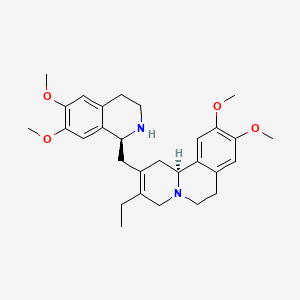
Dehydroisoemetine, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroisoemetine, (+/-)-, is a synthetically produced antiprotozoal agent. It is structurally similar to emetine, differing only by a double bond next to the ethyl substituent. This compound is known for its anti-amoebic properties and is used in the treatment of amoebiasis and other protozoal infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroisoemetine, (+/-)-, involves several steps. One common method includes the condensation of isoquinoline derivatives with appropriate aldehydes under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Dehydroisoemetine, (+/-)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography to ensure it meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dehydroisoemetine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dehydroisoemetine, (+/-)-, can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Dehydroisoemetine, (+/-)-, has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of isoquinoline derivatives and their reactivity.
Biology: It is used in the study of protozoal infections and the development of new antiprotozoal agents.
Medicine: It is used in the treatment of amoebiasis and other protozoal infections. Research is ongoing to explore its potential in treating other diseases such as malaria and herpes zoster.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry .
Wirkmechanismus
The exact mechanism of action of Dehydroisoemetine, (+/-)-, is not fully understood. it is known to inhibit protein synthesis in protozoa by interfering with the translocation step during translation. This leads to the accumulation of incomplete polypeptides and ultimately the death of the protozoal cell. The molecular targets and pathways involved include the ribosomal machinery and associated factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emetine: Structurally similar to Dehydroisoemetine, (+/-)-, but lacks the double bond next to the ethyl substituent.
Metronidazole: Another antiprotozoal agent used in the treatment of amoebiasis, but with a different mechanism of action.
Ornidazole: Similar to metronidazole, used in the treatment of protozoal infections .
Uniqueness
Dehydroisoemetine, (+/-)-, is unique due to its specific structural features and its ability to inhibit protein synthesis in protozoa. This makes it a valuable compound in the treatment of protozoal infections, especially in cases where other treatments may be less effective .
Eigenschaften
CAS-Nummer |
66899-87-4 |
|---|---|
Molekularformel |
C29H38N2O4 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
(11bS)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25-/m0/s1 |
InChI-Schlüssel |
XXLZPUYGHQWHRN-DQEYMECFSA-N |
Isomerische SMILES |
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@H]4C5=CC(=C(C=C5CCN4)OC)OC |
Kanonische SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


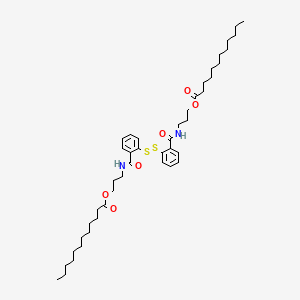
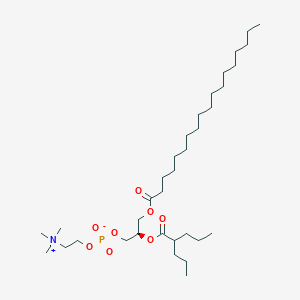
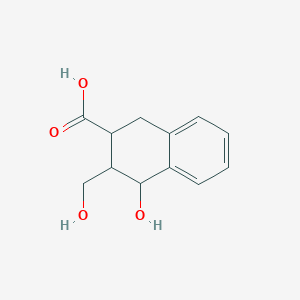
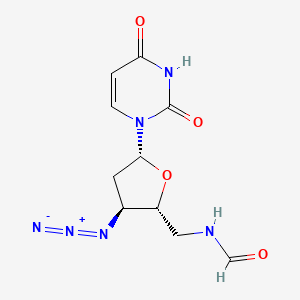
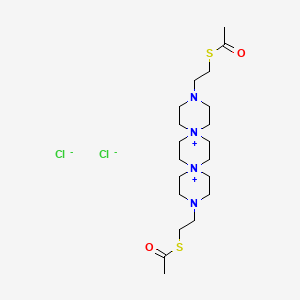
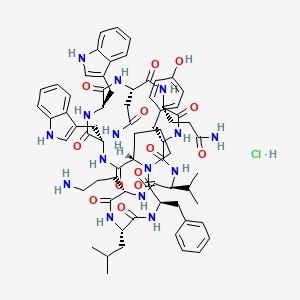
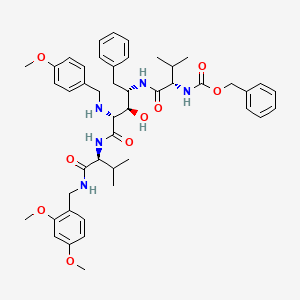
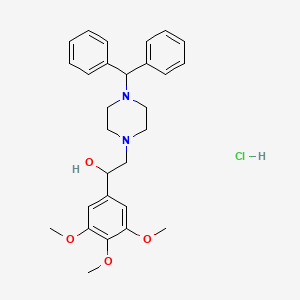
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;2-hydroxy-2-oxoacetate](/img/structure/B12786751.png)
